molecular formula C9H19N B2752625 1-cyclohexyl-N-methylethanamine CAS No. 15908-02-8

1-cyclohexyl-N-methylethanamine

Cat. No.: B2752625
CAS No.: 15908-02-8
M. Wt: 141.258
InChI Key: HMJRHWDZXQWZRU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-N-methylethanamine (C₉H₁₉N) is a secondary amine characterized by a cyclohexyl group attached to an ethanamine backbone, with a methyl substituent on the nitrogen atom. Its hydrochloride salt (C₉H₂₀ClN) has a molecular weight of 177.71 g/mol and is typically supplied as a solid with 95% purity . The compound is primarily used in laboratory settings, with applications in organic synthesis and pharmaceutical intermediate research. Its InChI key (NNUQTVMNDXSRCK-UHFFFAOYSA-N) and SMILES notation (CC(C1CCCCC1)N(C)C) provide structural clarity .

Properties

IUPAC Name

1-cyclohexyl-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(10-2)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJRHWDZXQWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-N-methylethanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-methylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-cyclohexyl-N-methylethanamine with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₉H₁₉N 141.26 (free base) Cyclohexyl, methyl Lab reagent; potential intermediate in drug synthesis
N-Methylcyclohexylamine C₇H₁₅N 113.20 Methyl, cyclohexyl Organic synthesis; precursor for surfactants and catalysts
N-Benzylcyclohexylamine hydrochloride C₁₃H₁₉N·HCl 225.80 Benzyl, cyclohexyl Analytical reference standard; ≥98% purity for research
1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine C₁₀H₂₂N₂ 170.30 Aminomethyl, ethyl, methyl Investigational compound; potential bioactive properties

Key Observations :

  • Molecular Weight : The hydrochloride salt form of this compound (177.71 g/mol) has a higher molecular weight than its free base, influencing its crystalline stability and solubility .
  • Functional Diversity: 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine introduces an additional ethyl group and aminomethyl moiety, which may enhance its interaction with biological targets compared to simpler analogues .

Pharmacological and Industrial Relevance

  • Cyclohexylamine-containing compounds are frequently explored for their affinity to neurotransmitter receptors .
  • N-Methylcyclohexylamine : Used in the synthesis of surfactants and catalysts due to its basicity and stability. Its smaller size compared to this compound may favor volatility in industrial processes .
  • N-Benzylcyclohexylamine Hydrochloride : Employed as a high-purity reference standard in analytical chemistry, highlighting its role in quality control for amine-based pharmaceuticals .

Biological Activity

1-Cyclohexyl-N-methylethanamine, also known as (1R)-1-cyclohexylethylamine, is a secondary amine with significant potential in various biological applications. This compound, with the molecular formula C9H19NC_9H_{19}N, has garnered attention for its interactions with biological systems, particularly in medicinal chemistry and neuroscience. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

This compound primarily acts as a ligand for specific receptors in the central nervous system (CNS). Its mechanism of action involves:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity and modulating neurotransmission. This interaction can affect mood, cognition, and other neurological functions.
  • Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds or neurotransmitters.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter System Interaction : Studies suggest that secondary amines like this compound can influence neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. It may modulate serotonin and dopamine pathways, which are critical in mood regulation .
  • Pharmacological Applications : The compound is being investigated for its potential use in drug development, particularly for neurological disorders. Its ability to act on specific receptors makes it a candidate for further studies aimed at understanding its therapeutic benefits.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₉NSecondary amine; interacts with neurotransmitter systems
CyclohexylamineC₆H₁₃NLacks the methyl group; different pharmacological profile
N-MethylcyclohexylamineC₇H₁₅NSimilar structure but different substitution pattern
CyclohexylethylamineC₈H₁₅NDifferent arrangement of ethyl and methyl groups

This table highlights how the specific substitution pattern of this compound contributes to its distinct biological activity compared to other related compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • In Vitro Studies : Research using cell lines has shown that this compound can modulate enzyme activity related to neurotransmitter metabolism. For instance, it has been observed to influence the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine.
  • Animal Models : Preliminary animal studies indicate potential anxiolytic effects when administered at certain doses. These findings suggest that further clinical studies could be warranted to explore its efficacy in treating anxiety disorders.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-cyclohexyl-N-methylethanamine, and how can reaction parameters be optimized?

The synthesis of this compound typically involves reductive amination or alkylation of cyclohexyl precursors with methylamine derivatives. Key parameters for optimization include:

  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps.
  • Solvent systems : Polar aprotic solvents (e.g., THF, DMF) to enhance reaction efficiency.
  • Temperature control : Maintaining 40–60°C to balance reaction rate and byproduct formation.
    Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclohexyl and methylamine moieties (e.g., δ 1.0–2.0 ppm for cyclohexyl protons).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 155 for [M+H]+^+) validate the molecular formula.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >98% purity.
    Cross-referencing with databases like PubChem (InChI: InChI=1S/C23H28N2/...) aids in structural verification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~79°C).
  • Storage : Inert gas-purged containers at 2–8°C to prevent degradation.
    Emergency measures (e.g., eye rinsing with water, immediate medical consultation) align with OSHA guidelines .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what methods quantify enantiomeric excess?

  • Chiral Resolution : Diastereomeric salt formation using (-)-L-tartaric acid (as in ) separates enantiomers via crystallization.
  • Enantiomeric Excess (ee) : Determined by chiral HPLC (e.g., Chiralpak® columns) or polarimetry (specific rotation: e.g., -40° for (S)-enantiomers).
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) improves efficiency .

Q. How should researchers reconcile conflicting pharmacological data between in vitro and in vivo studies?

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK-293 vs. primary neurons) and dosing regimens.
  • Bioavailability Factors : Assess metabolic stability (e.g., hepatic microsome assays) and blood-brain barrier penetration.
  • Meta-Analysis : Systematic reviews of published data (e.g., PubMed entries in ) to identify methodological outliers. Contradictions may arise from species-specific metabolism or assay sensitivity thresholds .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to amine receptors (e.g., σ-1 or NMDA receptors).
  • Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity.
  • MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS.
    Structural analogs (e.g., N-cyclohexyl-N-methylcyclohexanamine in ) provide benchmark data .

Q. Methodological Notes

  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM.
  • Ethical Compliance : Adhere to institutional guidelines for animal/human tissue studies.
  • Open Science : Deposit raw data in repositories like Zenodo for peer validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.